Agelastatin A

Description

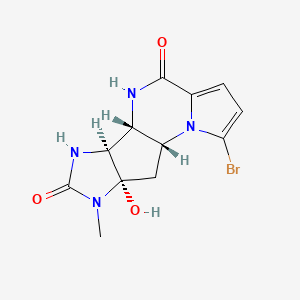

structure in first source

Properties

CAS No. |

152406-28-5 |

|---|---|

Molecular Formula |

C12H13BrN4O3 |

Molecular Weight |

341.16 g/mol |

IUPAC Name |

(1R,9S,10S,14S)-3-bromo-14-hydroxy-13-methyl-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione |

InChI |

InChI=1S/C12H13BrN4O3/c1-16-11(19)15-9-8-6(4-12(9,16)20)17-5(10(18)14-8)2-3-7(17)13/h2-3,6,8-9,20H,4H2,1H3,(H,14,18)(H,15,19)/t6-,8-,9+,12+/m1/s1 |

InChI Key |

MPASKXAEPUAMBS-WJOUQXRDSA-N |

Isomeric SMILES |

CN1C(=O)N[C@@H]2[C@]1(C[C@@H]3[C@H]2NC(=O)C4=CC=C(N34)Br)O |

Canonical SMILES |

CN1C(=O)NC2C1(CC3C2NC(=O)C4=CC=C(N34)Br)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(-)-Agelastatin A |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Agelastatin A has been extensively studied for its anticancer properties, particularly its ability to inhibit tumor cell proliferation and metastasis.

- Mechanism of Action : AgA targets the eukaryotic ribosome, inhibiting peptide bond formation which is crucial for protein synthesis in cancer cells. This action contributes to its cytotoxic effects against cancerous cells, including leukemia, breast, lung cancers, and glioblastoma .

- Inhibition of Metastasis : Recent studies have shown that AgA and its derivatives can effectively prevent the migration of breast cancer cells. They achieve this by blocking the epithelial to mesenchymal transition (EMT), a critical step in cancer metastasis . In vivo assays demonstrated that these compounds could inhibit metastatic spread without affecting primary tumor growth .

- Cytotoxicity Profile : AgA exhibits an IC50 range between 0.097–0.703 µM across various human cancer cell lines, indicating potent cytotoxicity at low concentrations . Importantly, it has been shown to be non-cytotoxic at certain concentrations during biological evaluations, allowing for therapeutic applications without significant side effects .

Neuroprotective Effects

This compound also shows promise in neuropharmacology, particularly concerning neurodegenerative diseases.

- GSK-3 Inhibition : AgA inhibits glycogen synthase kinase-3 (GSK-3), an enzyme implicated in Alzheimer's disease and type 2 diabetes. This inhibition suggests a potential role for AgA in the treatment or prevention of these conditions .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for enhancing its therapeutic efficacy.

- Synthetic Approaches : Various synthetic methodologies have been developed to create AgA derivatives with improved biological activity. For instance, modifications at specific positions on the agelastatin core have led to compounds with enhanced potency against cancer cells .

- Structure-Activity Relationship (SAR) : Studies on SAR have identified essential functional groups necessary for maintaining cytotoxic activity, guiding the development of new derivatives that could offer better therapeutic profiles .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound in different contexts:

Chemical Reactions Analysis

Acid-Catalyzed Rearrangements and Stability

Agelastatin A undergoes structural rearrangements under acidic conditions, primarily mediated by N-acyliminium ion intermediates. Key transformations include:

-

Conversion to Agelastatin E : Stirring this compound (1 ) in methanol with Amberlyst® 15 (A15) under reflux yields agelastatin E (2 ) via hydroxyl group elimination. This process is reversible in water/acetone mixtures .

-

Protodebromination : Bromine loss at C13 occurs in acidic media, forming carbocation intermediates that drive C–C4 or C4–C13 cyclization pathways .

-

N-Methyl Derivatives : Methylation at N1, N3, or N9 positions alters electron density, influencing reactivity. For example, N1-methyl derivatives exhibit reduced stability compared to unmodified this compound .

Table 1: Stability of N-Methyl Agelastatin Derivatives

Biomimetic Iminium Ion Chemistry

Movassaghi’s approach exploits N-acyliminium ion intermediates:

-

Pre-agelastatin A (16 ) cyclizes under acidic conditions to form this compound (1 ) in 49% yield .

-

Stereochemical Control : Methanol treatment of 4,5-di-epi-agelastatin A reinstates the hydroxyl group, enabling access to epimerized products .

Iron(II)-Mediated Cyclization

A nonhazardous route replaces azidoformates with N-tosyloxycarbamates:

-

FeBr₂/Bu₄NBr promotes aminobromination of 8 , yielding intermediates 5a–b for subsequent lactamization .

Radical Azidation

A novel SH2′ radical azidation strategy uses TMSN₃/KMnO₄/BnEt₃NCl:

-

Bromo silyl enol ethers undergo olefin transposition to form azido silyl enol ethers, streamlining access to azide-containing intermediates .

Oxidative and Equilibration Reactions

-

Dehydrothis compound Formation : Heating O-methyl-di-epi-agelastatin A (29 ) in pyridine generates dehydrothis compound (30 ) in 99% yield .

-

DMDO Oxidation : Treatment of 30 with dimethyldioxirane (DMDO) produces di-epi-agelastatin C (31 ) via convex-face oxidation, which equilibrates to agelastatin C (3 ) under Brønsted acid conditions .

Key Mechanistic Insights

-

Electrophilic Aromatic Substitution (EAS) : The pyrrole ring’s electron-rich nature facilitates bromination at C2, critical for maintaining bioactivity .

-

Carbocation Rearrangements : Acidic conditions promote carbocation formation at C13, influencing cyclization pathways and product distribution .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Selected Synthetic Approaches

Preparation Methods

Historical Evolution of Synthetic Strategies

Early Approaches: Carbene Insertion and Metathesis (2002–2005)

The inaugural total synthesis by Feldman et al. (2002) employed alkynyliodonium salt chemistry to generate alkylidenecarbenes, which underwent C–H insertion to form the cyclopentene core. This 14-step sequence achieved a 7% overall yield but faced limitations in stereocontrol. Davis and Deng (2005) revolutionized the field by introducing sulfinimine-derived α,β-diamino esters, enabling asymmetric synthesis via ring-closing metathesis (RCM). Their approach established the C-ring stereochemistry with 99% enantiomeric excess (ee), albeit requiring six steps with a 26% yield.

Key Reaction: Sulfinimine-Mediated Asymmetric Induction

The Davis protocol utilized (S)-tert-butanesulfinamide to generate chiral β-amino-α,β-unsaturated esters. RCM with Grubbs’ second-generation catalyst (C$${46}$$H$${58}$$Cl$$2$$N$$2$$PRu) then delivered the cyclopentene core:

$$

\text{RCM: } \text{CpRuCl}2(\text{PCy}3)_2 \rightarrow \text{Cyclopentene} \quad

$$

This methodology demonstrated the viability of transition-metal catalysis in constructing Agelastatin A’s core architecture.

Annulation and Carbohydroxylative Trapping (2010)

Movassaghi’s landmark 2010 synthesis introduced an imidazolone-forming annulation followed by carbohydroxylative trapping, enabling gram-scale production. The sequence involved:

Aziridination and Radical Azidation (2008–2018)

Yoshimitsu et al. (2008) pioneered intramolecular aziridination of azidoformates to install the trans-diamine motif. Their approach featured:

- Rh$$2$$(OAc)$$4$$-catalyzed aziridine formation.

- Regioselective azide opening with NaN$$3$$.

The 2018 radical azidation method by Ichikawa *et al.* utilized SH2′ reactivity, where a bromo silyl enol ether underwent azidation via a manganese-mediated radical chain mechanism:

$$

\text{TMSN}3 + \text{KMnO}4 + \text{BnEt}3\text{NCl} \rightarrow \text{Azido silyl enol ether} \quad

$$

This protocol achieved olefin transposition critical for C-ring functionalization.

Comparative Analysis of Synthetic Routes

| Method | Year | Key Steps | Total Steps | Yield | Innovation |

|---|---|---|---|---|---|

| Feldman (Carbene) | 2002 | Alkylidenecarbene insertion | 14 | 7% | First total synthesis |

| Davis (Sulfinimine) | 2005 | RCM of sulfinimine derivatives | 6 | 26% | Asymmetric induction |

| Movassaghi (Annulation) | 2010 | Imidazolone annulation | 8 | 12% | Biosynthetic mimicry |

| Yoshimitsu (Aziridination) | 2008 | Aziridine ring-opening | 10 | 9% | trans-Diamine installation |

| Ichikawa (Radical Azidation) | 2018 | SH2′ radical azidation | 9 | 15% | Manganese-mediated radical chemistry |

| Vale (Flow Photorearrangement) | 2023 | Pyridinium electrocyclization | 5 | 31% | Flow chemistry, enzymatic resolution |

Critical Evaluation of Reaction Mechanisms

Overman Rearrangement in Amine Protection

The trichloroacetamide group, introduced via Overman rearrangement, served triple functionality in Hale’s synthesis:

Enzymatic Resolution in Modern Syntheses

Vale’s 2023 route employed Candida antarctica lipase B (CAL-B) to resolve racemic bicyclic aziridines. The enzymatic process achieved 98% ee, demonstrating the synergy between biocatalysis and traditional organic synthesis in addressing stereochemical challenges.

Q & A

Q. What methodologies ensure reproducibility in this compound research across laboratories?

- Methodological Answer : Adopt FAIR data principles: publish raw spectral data, synthetic protocols (including failure attempts), and statistical code in open repositories. Cross-validate results via inter-lab collaborations, using blinded samples and standardized reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.